molecular formula C6H8N2OS B1378991 5-(Propan-2-YL)-1,3,4-thiadiazole-2-carbaldehyde CAS No. 1260665-98-2

5-(Propan-2-YL)-1,3,4-thiadiazole-2-carbaldehyde

Cat. No. B1378991
CAS RN: 1260665-98-2
M. Wt: 156.21 g/mol
InChI Key: LPOPFEQVULERIX-UHFFFAOYSA-N
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Description

5-(Propan-2-yl)-1,3,4-thiadiazole-2-carbaldehyde (5-PTDC) is a compound that has been studied for its potential applications in various scientific fields. 5-PTDC is a heterocyclic aldehyde that has been found to have unique chemical and physical properties, making it an attractive candidate for further research.

Scientific Research Applications

Molecular Aggregation and Solvent Effects

Studies on derivatives of 1,3,4-thiadiazole reveal their significant aggregation behavior in different solvents, which is crucial for understanding their chemical properties and potential applications in material science. For example, Matwijczuk et al. (2016) investigated the solvent effects on molecular aggregation, highlighting the impact of substituent groups and solvent type on the aggregation processes of these compounds (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).

Antileishmanial Activity

The antileishmanial activity of novel 5-(nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives against the promastigote stage of Leishmania major has been explored, revealing the potential of these compounds in developing new treatments for leishmaniasis. Sadat-Ebrahimi et al. (2019) identified derivatives that showed significant activity, suggesting the therapeutic potential of thiadiazole derivatives in parasitology (Sadat-Ebrahimi et al., 2019).

Antimicrobial and Antibacterial Properties

The in vitro microbiological evaluation of 1,3,4-thiadiazole derivatives has demonstrated moderate antimicrobial activity, underlining their importance in the development of new antimicrobial agents. Govori, Spahiu, and Haziri (2014) synthesized compounds that exhibited these properties, contributing to the ongoing search for new antimicrobial substances (Govori, Spahiu, & Haziri, 2014).

Synthesis and Chemical Properties

Research on the synthesis of heterocycles containing the 1,3,4-thiadiazole moiety, such as the work by Li and Xing (2012), provides insights into the chemical properties and reactivity of these compounds, which is essential for their application in synthetic chemistry and material science (Li & Xing, 2012).

Extraction and Structural Analysis

Compounds containing the 1,3,4-thiadiazole moiety have been studied for their extraction capabilities and structural properties, such as in the synthesis and analysis of benzocrown ether derivatives by Prokhorova et al. (2010), indicating their potential application in analytical chemistry and material extraction processes (Prokhorova, Glukhareva, Dyudya, Alekseeva, Morzherin, 2010).

properties

IUPAC Name

5-propan-2-yl-1,3,4-thiadiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4(2)6-8-7-5(3-9)10-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOPFEQVULERIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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